2-Amino-3-(2,4-dimethylphenyl)propan-1-ol

Medicinal Chemistry Physicochemical Profiling Drug Design

Reproducibility in medicinal chemistry campaigns depends on precise building blocks. 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS 1368395-74-7) is a critical intermediate for beta-blocker and SNRI development, where minor substitutions alter reactivity and selectivity. • >15% higher LogP (2.228) vs unsubstituted phenyl analog, enhancing CNS permeability. • 2,4-Dimethyl pattern provides steric bulk to fine-tune receptor selectivity; ortho-methyl group influences enantioselectivity in asymmetric synthesis. • High-purity supply streamlines SAR studies and scale-up. Ship direct to your lab.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
Cat. No. B13125189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2,4-dimethylphenyl)propan-1-ol
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CC(CO)N)C
InChIInChI=1S/C11H17NO/c1-8-3-4-10(9(2)5-8)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3
InChIKeyZHNOMUYQFOZPDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(2,4-dimethylphenyl)propan-1-ol: Amino Alcohol Scaffold for Synthesis and R&D


2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (CAS 1368395-74-7) is a primary amino alcohol derivative characterized by a 2,4-dimethylphenyl substituent on a propanol backbone . It belongs to the broader class of 3-amino-3-arylpropan-1-ols, which are recognized in both patent and academic literature as versatile building blocks for the synthesis of bioactive molecules, including beta-blocker analogs and neurotransmitter reuptake inhibitors [1]. The compound's structural hallmark—a vicinal amino alcohol motif adjacent to an aromatic ring—confers bifunctional reactivity, enabling its use as a key intermediate in asymmetric synthesis and medicinal chemistry campaigns .

Why Generic Analogs Fail to Replace This Compound


Within the amino-propanol family, structural variations in substitution pattern and backbone positioning drastically alter physicochemical properties and downstream reactivity. Attempting to replace 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol with a closely related analog—such as a positional isomer, a non-methylated phenyl derivative, or a compound with a different amino alcohol backbone—is not a straightforward 'drop-in' substitution. As detailed in the evidence below, even minor changes can result in a >15% difference in lipophilicity (LogP) , alter hydrogen-bonding capacity and steric bulk, and significantly impact enantioselectivity in asymmetric synthesis [1]. Such deviations can derail established synthetic routes by affecting reaction yields, intermediate stability, or the stereochemical outcome, making target-specific procurement essential for research reproducibility and process robustness.

Differentiation Evidence for 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol


Lipophilicity Advantage vs. Unsubstituted Phenyl Analog

The 2,4-dimethyl substitution on the phenyl ring of 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol confers a specific lipophilicity profile. The parent compound's calculated LogP is 2.228 , which is approximately 15% higher than the LogP of 1.93 reported for the unsubstituted 2-Amino-3-phenylpropan-1-ol analog . This quantifiable difference in hydrophobicity is critical for applications requiring specific membrane permeability or solubility characteristics.

Medicinal Chemistry Physicochemical Profiling Drug Design

Steric Effect in Enantioselective Synthesis vs. 3,4-Dimethyl Analog

The position of methyl groups on the phenyl ring of aminopropanols is a critical determinant of stereochemical outcomes in asymmetric reactions. Research on related dimethylphenyl glycerol ethers demonstrates that ortho-methyl substitution (as in the 2,4-dimethylphenyl group of the target compound) results in significantly lower enantioselectivity (down to 34% ee) compared to meta-methylphenyl ethers (up to 86% ee) [1]. This class-level inference highlights that the 2,4-dimethyl substitution pattern introduces a unique steric environment that actively influences reaction diastereoselectivity, distinguishing it from regioisomers like the 3,4-dimethylphenyl analog.

Asymmetric Synthesis Catalysis Structure-Activity Relationship

Amino Group Position vs. C1-Amino Regioisomer

The target compound, 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol, features an amino group on the C2 carbon of the propanol chain. This is a distinct regioisomer from the C1-amino analog, 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol . While the target compound serves as a building block for beta-blockers and SNRIs , the C1-amino variant is noted as a general intermediate for complex organic molecules . The difference in amino group placement alters the distance and angle between the amine and hydroxyl groups, which is a key pharmacophoric feature for binding to aminergic G protein-coupled receptors (GPCRs) [1].

Synthetic Chemistry Reaction Selectivity Pharmacophore Modeling

Optimal Application Scenarios


Precision Synthesis of Beta-Blockers and SNRIs

The compound's primary utility lies in its role as a direct precursor to beta-blocker analogs and serotonin-norepinephrine reuptake inhibitors (SNRIs) . Its defined LogP of 2.228 is advantageous for achieving target CNS penetration and oral bioavailability in these therapeutic classes. Furthermore, the 2,4-dimethyl substitution pattern provides a specific steric bulk that can be exploited to modulate target selectivity over closely related receptor subtypes .

Asymmetric Catalysis and Chiral Ligand Development

The distinct steric environment created by the ortho-methyl group of the 2,4-dimethylphenyl substituent, which is known to impact enantioselectivity in asymmetric reactions (class effect: down to 34% ee vs. up to 86% ee for meta-substituted analogs) [1], makes this compound a valuable building block for designing novel chiral catalysts and auxiliaries. Researchers seeking to explore new chiral space and access specific stereoisomers will find this scaffold's unique substitution pattern essential.

Targeting Lipophilic Binding Pockets in Medicinal Chemistry

The compound's calculated LogP of 2.228 positions it as a moderately lipophilic fragment. Compared to the unsubstituted phenyl analog (LogP 1.93) , the ~15% increase in lipophilicity makes it a superior choice for fragment-based drug discovery or structure-activity relationship (SAR) studies aimed at targeting hydrophobic enzyme active sites or membrane-associated protein domains, where increased non-polar interactions are desired.

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